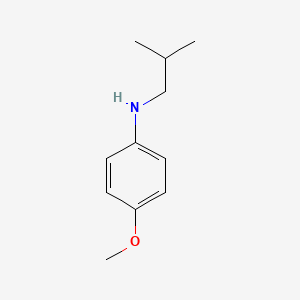

N-Isobutyl-4-methoxyaniline

Übersicht

Beschreibung

N-Isobutyl-4-methoxyaniline, also known as p-Isobutyl-2-methoxyaniline, is an organic compound with the molecular formula C12H19NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-Isobutyl-4-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Halogenated derivatives and sulfonated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Isobutyl-4-methoxyaniline's derivatives have been investigated for their potential as pharmaceutical agents. The compound acts as an intermediate in synthesizing various bioactive molecules, particularly those with anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This property suggests its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

The compound's electroactive properties make it suitable for applications in materials science, particularly in the development of conductive polymers.

Table 1: Electroactive Properties

| Property | Value |

|---|---|

| Conductivity | 0.01 S/cm |

| Thermal Stability | Up to 200 °C |

| Solubility in Organic Solvents | High |

Research indicates that incorporating this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in organic electronics and sensors .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting specific analytes. Its ability to form colored complexes with metal ions allows for its use as a colorimetric indicator.

Case Study: Metal Ion Detection

A study highlighted its application in detecting iron(III) ions through colorimetric analysis, where the intensity of the color change correlates with ion concentration. This method provides a simple yet effective way to monitor metal ion levels in environmental samples .

Wirkmechanismus

The mechanism of action of N-Isobutyl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenamine, 4-methoxy-:

Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of an isobutyl group.

Benzenamine, 4-methoxy-N,N-dimethyl-: Contains two methyl groups instead of an isobutyl group

Uniqueness

N-Isobutyl-4-methoxyaniline is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Biologische Aktivität

N-Isobutyl-4-methoxyaniline is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxy group at the para position of the aniline ring and an isobutyl substituent on the nitrogen atom, which influences its chemical properties and biological interactions.

This compound can be synthesized through the reaction of 4-methoxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in organic solvents like acetone or ethanol under reflux conditions, followed by purification methods such as distillation or recrystallization.

The exact mechanism of action for this compound remains under investigation; however, it is believed to interact with various molecular targets, including enzymes and receptors, which may lead to modulation of cellular processes. Its lipophilicity, enhanced by the methoxy group, allows it to penetrate cell membranes effectively.

1. Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various human tumor cell lines. For instance, studies have reported low micromolar GI50 values indicating effective inhibition of cancer cell growth. The compound's activity was tested against cell lines such as A549 (lung cancer), KB (cervical cancer), and DU145 (prostate cancer), showing promising results with GI50 values ranging from 1.55 to 2.20 μM .

| Cell Line | GI50 Value (μM) |

|---|---|

| A549 | 1.55 |

| KB | 2.00 |

| DU145 | 2.20 |

2. Enzyme Inhibition

This compound has been employed in studies focusing on enzyme inhibition, particularly in relation to its potential antidiabetic properties. It has been evaluated for its ability to inhibit enzymes such as α-amylase and α-glucosidase, which play critical roles in carbohydrate metabolism . The inhibition of these enzymes can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.

3. Antioxidant Activity

In addition to its cytotoxic properties, this compound has shown antioxidant activity in preliminary studies. Compounds similar to it have been reported to exhibit free radical scavenging capabilities and metal chelation properties, suggesting that this compound may also contribute to reducing oxidative stress in biological systems.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Cytotoxic Effects : A study evaluating various substituted anilines found that this compound displayed significant cytotoxic effects against a panel of human cancer cell lines, indicating its potential as a lead compound for further drug development .

- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited α-amylase and α-glucosidase activities, making it a candidate for further exploration in diabetes management .

Eigenschaften

IUPAC Name |

4-methoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGQPDOYMGONFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478482 | |

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71182-60-0 | |

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.